2,4-DIMETHYLPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER
Overview
Description
2,4-DIMETHYLPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is a complex organic compound featuring a unique combination of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and dimethylphenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a promising target for cancer treatment .
Preparation Methods
The synthesis of 2,4-DIMETHYLPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl ether moiety, using reagents such as sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-DIMETHYLPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK2 inhibitor, which could lead to the development of new cancer therapies.
Medicine: Its role as a CDK2 inhibitor makes it a candidate for anti-cancer drug development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thioglycoside derivatives
These compounds also exhibit CDK2 inhibitory activity but differ in their chemical structures and specific biological activities. The unique combination of the dimethylphenyl and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moieties in 2,4-DIMETHYLPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER provides it with distinct properties and potential advantages in medicinal chemistry .
Properties
IUPAC Name |
4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-14-7-8-19(15(2)9-14)29-12-16-5-4-6-17(10-16)20-25-22-18-11-24-27(3)21(18)23-13-28(22)26-20/h4-11,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJFARWBTPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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